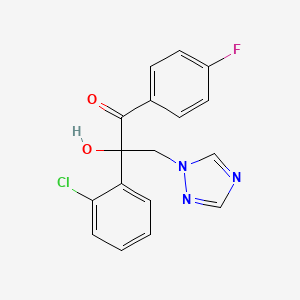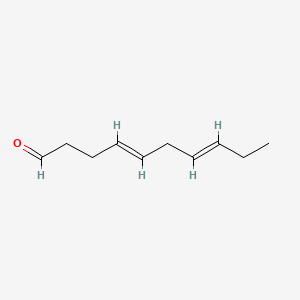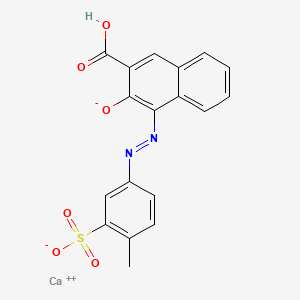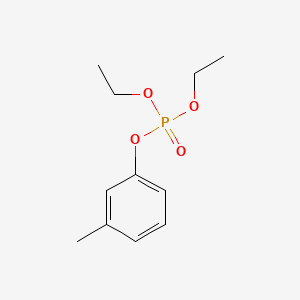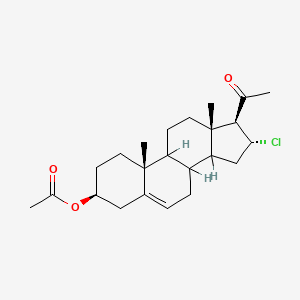
16-alpha-Chloro-20-oxopregn-5-en-3-beta-yl acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
16-alpha-Chloro-20-oxopregn-5-en-3-beta-yl acetate is a synthetic steroidal compound with the molecular formula C23H33ClO3. It is known for its unique structural features, including a chlorine atom at the 16th position and an acetate group at the 3rd position. This compound is used in various scientific research applications due to its distinct chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 16-alpha-Chloro-20-oxopregn-5-en-3-beta-yl acetate typically involves multiple steps, starting from a suitable steroidal precursor. The key steps include chlorination at the 16th position and acetylation at the 3rd position. The reaction conditions often involve the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride, and acetylating agents like acetic anhydride in the presence of a base.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving advanced techniques such as continuous flow chemistry and high-performance liquid chromatography (HPLC) for purification.
Analyse Chemischer Reaktionen
Types of Reactions
16-alpha-Chloro-20-oxopregn-5-en-3-beta-yl acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the ketone group at the 20th position.
Substitution: The chlorine atom at the 16th position can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield hydroxylated derivatives, while reduction can produce alcohols or alkanes.
Wissenschaftliche Forschungsanwendungen
16-alpha-Chloro-20-oxopregn-5-en-3-beta-yl acetate is utilized in various fields of scientific research:
Chemistry: It serves as a precursor for the synthesis of more complex steroidal compounds.
Biology: The compound is used in studies related to hormone regulation and receptor binding.
Medicine: Research on its potential therapeutic effects, including anti-inflammatory and anti-cancer properties, is ongoing.
Industry: It is employed in the production of pharmaceuticals and as an intermediate in chemical manufacturing.
Wirkmechanismus
The mechanism of action of 16-alpha-Chloro-20-oxopregn-5-en-3-beta-yl acetate involves its interaction with specific molecular targets, such as steroid hormone receptors. The compound binds to these receptors, modulating their activity and influencing various biological pathways. This interaction can lead to changes in gene expression and cellular function.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
16-alpha-Chloro-20-oxopregn-5-en-3-beta-yl acetate: Known for its unique chlorine substitution and acetate group.
21-Diazo-20-oxopregn-5-en-3-beta-yl acetate: Another steroidal compound with a diazo group at the 21st position.
Uniqueness
This compound stands out due to its specific structural modifications, which confer unique chemical and biological properties. These features make it a valuable compound for research and industrial applications.
Eigenschaften
CAS-Nummer |
50678-52-9 |
|---|---|
Molekularformel |
C23H33ClO3 |
Molekulargewicht |
393.0 g/mol |
IUPAC-Name |
[(3S,10R,13S,16R,17S)-17-acetyl-16-chloro-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate |
InChI |
InChI=1S/C23H33ClO3/c1-13(25)21-20(24)12-19-17-6-5-15-11-16(27-14(2)26)7-9-22(15,3)18(17)8-10-23(19,21)4/h5,16-21H,6-12H2,1-4H3/t16-,17?,18?,19?,20+,21-,22-,23-/m0/s1 |
InChI-Schlüssel |
VEIABLNKNSOQQY-XAVZRLFQSA-N |
Isomerische SMILES |
CC(=O)[C@H]1[C@@H](CC2[C@@]1(CCC3C2CC=C4[C@@]3(CC[C@@H](C4)OC(=O)C)C)C)Cl |
Kanonische SMILES |
CC(=O)C1C(CC2C1(CCC3C2CC=C4C3(CCC(C4)OC(=O)C)C)C)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


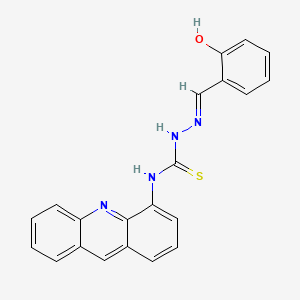
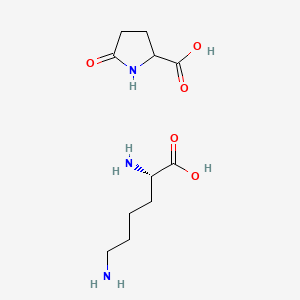
![Spiro[4.5]decane-1,4-dione](/img/structure/B12680722.png)
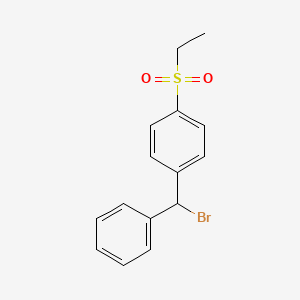

![N,N'-Bis[4-(1,1,3,3-tetramethylbutyl)phenyl]benzene-1,4-diamine](/img/structure/B12680735.png)
![2-(Chloromethyl)-2-methyl-1,5-diphenyl-imidazo[4,5-b]phenazine](/img/structure/B12680746.png)


